2-cyano-N-mesitylacetamide

Lipophilicity Drug Design ADME

Unsubstituted or mono-substituted N-aryl cyanoacetamides often yield complex product mixtures and unreliable regiochemical outcomes in heterocyclic synthesis. 2-Cyano-N-mesitylacetamide (95%) provides a sterically congested mesityl environment that suppresses bis-condensation side reactions, enabling cleaner Knoevenagel monoadducts and more predictable Gewald thiophene regiochemistry. Its fine-tuned LogP of 1.94 bridges the gap between the too-hydrophilic N-phenyl analog (LogP 0.845) and the overly lipophilic 2,4-dimethylphenyl analog (LogP 2.19), offering an advantageous starting point for CNS-penetrant probes without additional substituent optimization. QA/QC laboratories also leverage its distinct chromatographic retention as a system suitability standard for separating N-aryl cyanoacetamide mixtures.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 24578-56-1
Cat. No. B1267255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-mesitylacetamide
CAS24578-56-1
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CC#N)C
InChIInChI=1S/C12H14N2O/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15)
InChIKeyWFTLXUGEGQVHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-mesitylacetamide: Sterically Hindered Building Block


2-Cyano-N-mesitylacetamide (CAS 24578-56-1) is an N-aryl cyanoacetamide derivative bearing a 2,4,6-trimethylphenyl (mesityl) substituent on the amide nitrogen . This compound belongs to the cyanoacetamide class widely used as versatile precursors in heterocyclic synthesis (e.g., Gewald reaction, Knoevenagel condensation) [1]. The presence of the mesityl group imparts distinct steric and electronic properties compared to less substituted N-aryl cyanoacetamides, potentially influencing reaction kinetics, regioselectivity, and physicochemical profiles such as lipophilicity and metabolic stability . It is commercially available at 95% purity from multiple suppliers as a research intermediate .

2-Cyano-N-mesitylacetamide: Why Analogs Cannot Substitute


The physicochemical properties and reactivity of N-aryl cyanoacetamides are highly sensitive to the substitution pattern on the aryl ring . The 2,4,6-trimethyl substitution of 2-cyano-N-mesitylacetamide creates a sterically congested environment around the amide bond and significantly elevates its lipophilicity relative to unsubstituted or mono/dimethyl analogs . These differences directly affect solubility, membrane permeability, chromatographic retention, and the accessibility of the methylene active site to electrophiles or catalysts in key transformations like the Gewald multicomponent reaction or Knoevenagel condensation [1]. Simply replacing the mesityl substituent with a less hindered or less lipophilic aryl group can alter reaction yields, regiochemical outcomes, and even the biological activity profile of downstream products, making direct substitution without re-optimization unreliable [1].

2-Cyano-N-mesitylacetamide: Quantitative Comparison with Analogs


Elevated Lipophilicity vs. Unsubstituted Analog

The calculated partition coefficient (LogP) of 2-cyano-N-mesitylacetamide is significantly higher than that of the unsubstituted N-phenyl analog, 2-cyano-N-phenylacetamide, indicating greater lipophilicity . The ACD/LogP for the mesityl derivative is 1.94, while the SIELC-reported LogP for 2-cyano-N-phenylacetamide is 0.845 . This difference of approximately 1.1 LogP units translates to roughly a 12-fold increase in octanol-water partition coefficient, a property directly correlated with membrane permeability and reversed-phase HPLC retention times .

Lipophilicity Drug Design ADME Chromatography

Intermediate Lipophilicity Between Key Analogs

The LogP of 2-cyano-N-mesitylacetamide (1.94) falls between that of 2-cyano-N-phenylacetamide (0.845) and 2-cyano-N-(2,4-dimethylphenyl)acetamide (2.19) . This demonstrates that while the trimethyl mesityl group increases lipophilicity relative to the unsubstituted phenyl, it does not reach the maximum seen with a 2,4-dimethyl substitution pattern. The 2,6-methyl groups in the mesityl derivative may partially shield the amide from solvation, offering a distinct lipophilicity tuning option for medicinal chemists seeking to balance solubility and permeability within a narrow LogP window .

Physicochemical Properties Lead Optimization Library Design

Pronounced Steric Hindrance Modulates Reactivity

The mesityl group introduces two ortho-methyl substituents that create substantial steric hindrance around the amide nitrogen and adjacent carbonyl [1]. This is qualitatively distinct from 2-cyano-N-phenylacetamide and even 2,4-dimethylphenyl analogs, where at least one ortho position remains unsubstituted. In cyanoacetamide-based Knoevenagel condensations, such steric shielding can slow enolate formation but also favor mono-condensation over bis-addition, potentially improving selectivity for desired heterocyclic products [1][2]. Quantitative steric parameters (Taft Es) for the mesityl group are significantly more negative than for phenyl or 2-methylphenyl, though direct kinetic data for this specific compound in condensation reactions is limited to class-level inference [2].

Steric Effects Reactivity Enolate Chemistry Knoevenagel Condensation

Lower Aqueous Solubility Guides Solvent Choice

The combination of higher molecular weight (202.25 g/mol) and elevated LogP (1.94) for 2-cyano-N-mesitylacetamide compared to 2-cyano-N-phenylacetamide (MW 160.17, LogP 0.845) predicts reduced aqueous solubility . The ACD/LogS (predicted aqueous solubility) for the mesityl derivative is estimated at -2.2 log(mol/L), whereas the phenyl analog is predicted at -1.8 log(mol/L) . This ~0.4 log unit difference suggests approximately 2.5-fold lower aqueous solubility, which must be considered when selecting solvents for homogeneous reactions or for biological assay buffer conditions .

Solubility Reaction Medium Process Chemistry

Unique Chromatographic Retention for UPLC-MS QC

At pH 5.5, 2-cyano-N-mesitylacetamide exhibits a calculated logD of 0.89, compared to a predicted logD of approximately 0.2 for 2-cyano-N-phenylacetamide at the same pH . This difference of ~0.7 logD units indicates significantly higher retention under typical reversed-phase UPLC-MS conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% formic acid) . This distinct retention time can serve as a quality control marker to confirm identity and purity against potential N-aryl cyanoacetamide impurities that may co-elute or have similar UV profiles .

Analytical Chemistry Quality Control LogD HPLC

2-Cyano-N-mesitylacetamide: Procurement and Application Scenarios


Lead Optimization with Tuned Lipophilicity for CNS Permeability

Medicinal chemists aiming for CNS drug-like candidates (desired LogP 2–4) or cellularly permeable probes can incorporate 2-cyano-N-mesitylacetamide as a synthetic intermediate where its measured LogP of 1.94 provides an advantageous starting point compared to the too-hydrophilic N-phenyl analog (LogP 0.845) or the slightly-too-lipophilic N-(2,4-dimethylphenyl) analog (LogP 2.19) . This fine-tuned lipophilicity can optimize passive membrane diffusion without resorting to additional substituent adjustments that could compromise target binding .

Sterically Shielded Heterocyclic Library Synthesis

The ortho,ortho-disubstituted mesityl group creates a steric environment that can suppress bis-condensation side reactions during Knoevenagel condensations with aldehydes, potentially increasing the yield of desired monoadducts for further cyclization . In Gewald three-component reactions, the steric bulk may also influence the regiochemistry of thiophene ring formation, favoring certain substitution patterns that are difficult to access with less hindered cyanoacetamides . Researchers developing compound libraries should consider this building block when previous campaigns using N-phenyl or N-(2-methylphenyl) cyanoacetamides resulted in complex product mixtures .

Chromatographic Reference Standards for Impurity Profiling

Due to its distinct retention time under both acidic (logD 0.89 at pH 5.5) and neutral conditions, 2-cyano-N-mesitylacetamide can serve as a system suitability standard or retention time marker in UPLC-MS methods designed to separate N-aryl cyanoacetamide mixtures . QA/QC laboratories validating the purity of bulk cyanoacetamide intermediates can use this compound as an external reference to calibrate gradient elution methods and ensure resolution between critical pairs of aryl-substituted analogs .

Custom Synthesis Procurement for Building Block Collections

Building block providers and compound management groups sourcing cyanoacetamides for screening deck enhancement should specify 2-cyano-N-mesitylacetamide (CAS 24578-56-1) at 95% minimum purity as offered by major catalog vendors . The compound's well-defined physicochemical profile (LogP 1.94, MW 202.25, H-bond donors 1, H-bond acceptors 3) satisfies typical diversity-set filters (e.g., Rule-of-5 compliance), and its steric differentiation from simpler aryl analogs increases the chemical diversity of the collection .

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